5-Hydroxy-2H-pyran-4(3H)-one
Description
Historical Perspectives and Discovery in Pyranone Chemistry
The study of pyran chemistry dates back to the 20th century, with the first isolation and characterization of the parent pyran ring in 1962. Pyrones, or pyranones, are derivatives of pyran containing a carbonyl group and are classified into two main isomers: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.org The 4-pyrone structure, an ether-ketone, is particularly relevant as it forms the core of many natural products. wikipedia.orgwikipedia.org
One of the most notable and historically significant natural 4-pyrone derivatives is Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). wikipedia.orgwikipedia.orgsigmaaldrich.com First isolated in the early 20th century from fungi of the Aspergillus genus, its discovery was a key milestone in pyranone chemistry. acs.org The elucidation of its structure provided a foundational example of the 5-hydroxy-4-pyrone scaffold that is central to the compound .
Many pyrones found in nature are classified as polyketides. mdpi.com Their biosynthesis is a complex enzymatic process involving the repeated condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by polyketide synthases. mdpi.com This natural origin underscores the long-standing presence of the pyranone scaffold in biological systems and provides a basis for its biocompatibility and diverse activities. The development of synthetic methods, such as the thermal decarboxylation of chelidonic acid to produce 4-pyrone, further expanded the accessibility of this class of compounds for research. wikipedia.org
Academic Significance and Research Trajectories of the 5-Hydroxy-2H-pyran-4(3H)-one Scaffold
The 5-hydroxy-4-pyrone scaffold, including its saturated and unsaturated forms, is a cornerstone in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. researchgate.netiosrjournals.org Its academic significance stems from its structural versatility and its role as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. rsc.org
Key Research Trajectories:
Building Block in Organic Synthesis: The pyranone ring is a versatile starting material for synthesizing more complex molecules. Researchers utilize the scaffold’s reactive sites—the hydroxyl and carbonyl groups, as well as the ring carbons—to build diverse molecular architectures. semanticscholar.org Methods such as multicomponent reactions, where several reactants combine in a single step, have been developed using pyrone derivatives to efficiently generate complex heterocyclic systems.
Development of Bioactive Compounds: A major research trajectory involves the modification of the basic pyranone structure to create novel compounds with specific biological activities. The kojic acid scaffold, for example, has been extensively modified to develop inhibitors for various enzymes beyond its well-known tyrosinase inhibition. researchgate.netnih.gov These targets include enzymes implicated in inflammation, cancer, and neurological disorders. nih.gov Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol) have been synthesized and evaluated as potential antiglioma agents.
Inspiration for New Catalytic Methods: The challenge of synthesizing complex natural products containing the pyranone motif has spurred the discovery of new chemical reactions. iosrjournals.org For instance, the need to construct highly functionalized tetrahydropyran-4-ones led to the development of novel Lewis acid-mediated Prins cyclization reactions. iosrjournals.org
Antifouling and Agrochemical Applications: Research has also extended into materials science and agriculture. Pyrone derivatives have been investigated for their ability to inhibit the settlement of barnacles and the formation of marine bacterial biofilms, highlighting their potential as environmentally friendly antifouling agents. nih.gov Furthermore, modifications of the kojic acid structure have yielded compounds with potential use as herbicides and insecticides.
The following interactive table summarizes key research findings and applications of representative compounds featuring the 5-hydroxy-4-pyrone scaffold.
| Compound Name | Key Research Finding/Application | Relevant Research Area |
| Kojic acid | Inhibition of tyrosinase, antioxidant properties, scaffold for enzyme inhibitors. researchgate.netnih.gov | Medicinal Chemistry, Cosmetics |
| Allomaltol | Starting material for antiglioma agents via aldol (B89426) condensation. | Medicinal Chemistry, Oncology |
| Pyrone Analogues | Inhibition of marine bacterial biofilm formation and barnacle settlement. nih.gov | Antifouling, Marine Biology |
| Functionalized 4-Pyrones | Development of novel fluorophores and dyes. semanticscholar.org | Materials Science, Chemical Synthesis |
| Solanapyrones | Natural products with unique scaffolds derived from [4+2] cycloaddition, inspiring total synthesis efforts. acs.org | Natural Product Synthesis, Enzymology |
The continued exploration of the 5-hydroxy-4-pyrone scaffold and its derivatives promises to yield further innovations in drug discovery, materials science, and synthetic methodology. iosrjournals.orgrsc.org
Structure
3D Structure
Properties
CAS No. |
138471-91-7 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-3-5(4)7/h3,7H,1-2H2 |
InChI Key |
UEEJAWIBWQWIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C(C1=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxy 2h Pyran 4 3h One and Its Analogues
De Novo Synthetic Approaches to the 5-Hydroxy-2H-pyran-4(3H)-one Ring System
The de novo synthesis of the this compound ring system is a key focus for chemists, enabling the creation of novel derivatives with potentially enhanced biological activities. Various innovative strategies have been developed to construct this heterocyclic scaffold efficiently.
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyranones due to their efficiency and atom economy. mjbas.comnih.gov These reactions involve the combination of three or more starting materials in a single step to form a product that contains the essential parts of all the initial reactants. nih.gov The use of MCRs for the synthesis of pyran derivatives offers several advantages, including simplified procedures, reduced reaction times, and often higher yields compared to traditional multi-step syntheses. mjbas.com
One notable example involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid. osi.lvresearchgate.net This approach has led to the development of general methods for synthesizing various fused and spiro-condensed dihydropyranones. osi.lvresearchgate.net The versatility of MCRs allows for the generation of a diverse library of pyranone derivatives by simply varying the starting components. mjbas.com
| Reactant A | Reactant B | Reactant C | Product Type | Reference |
| 5-hydroxy-2-methyl-4H-pyran-4-one | Carbonyl compounds | Meldrum's acid | Spiro-condensed dihydropyranones | osi.lvresearchgate.net |
| Aromatic aldehyde | Malononitrile (B47326) | Dimedone | Tetrahydrobenzo[b]pyrans | rsc.org |
| Aromatic aldehyde | N,N'-dimethylbarbituric acid | 4-hydroxy-6-methyl-2H-pyran-2-one | Spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives | researchgate.net |
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex molecular architectures. The Knoevenagel condensation followed by a Michael addition is a classic tandem sequence utilized in the construction of pyranone ring systems. rsc.orgresearchgate.net This protocol typically involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a base, which then undergoes a Michael addition with another nucleophile, leading to the cyclized pyranone product. sciforum.net
For instance, the synthesis of tetrahydrobenzo[b]pyrans can be achieved through a tandem Knoevenagel–Michael-cyclocondensation reaction of malononitrile, various aldehydes, and dimedone. rsc.org Similarly, a one-pot tandem Knoevenagel-Michael reaction between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been developed to afford novel spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives. researchgate.net These methods are often characterized by mild reaction conditions and high yields. researchgate.netresearchgate.net
| Aldehyde | Active Methylene Compound | Michael Acceptor | Catalyst/Conditions | Product | Reference |
| Aromatic aldehydes | Malononitrile | Dimedone | Acetic acid functionalized ionic liquid | Tetrahydrobenzo[b]pyrans | rsc.org |
| Aromatic aldehydes | N,N'-dimethylbarbituric acid | 4-hydroxy-6-methyl-2H-pyran-2-one | Alcohols, ambient temperature | Spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives | researchgate.net |
| Substituted aromatic aldehyde | Dimedone | Dimedone | Aqueous diethylamine | Bis-dimedone derivatives | researchgate.net |
Domino reactions represent a highly efficient strategy for the rapid construction of complex cyclic systems. An intermolecular domino C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides has been shown to readily occur in the presence of calcium chloride. researchgate.net This process affords a variety of polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones in good yields. researchgate.net The resulting dihydropyranones can then be utilized as precursors for the synthesis of more complex molecules, such as naphthalene (B1677914) fused pyran-4-one ring systems. researchgate.net Gold(I)-catalyzed domino reactions have also been employed in the efficient synthesis of furopyran derivatives. nih.gov
Functionalization and Derivatization Strategies from Precursor Compounds
The modification of existing pyranone scaffolds, such as those derived from naturally occurring compounds, is a common and effective strategy for generating novel analogues with tailored properties.
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone that serves as a versatile starting material for the synthesis of a wide range of derivatives. researchgate.netsigmaaldrich.comszu.cz Its polyfunctional nature, with hydroxyl and carbonyl groups, allows for various chemical modifications, including esterification, etherification, and substitution reactions. researchgate.netszu.cz These modifications are often pursued to enhance the stability and biological activity of the parent compound. researchgate.net For instance, various kojic acid derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov
Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is another key precursor in the synthesis of pyranone derivatives. Its structure is closely related to kojic acid, and it can be similarly modified to produce a variety of analogues.
| Precursor | Type of Modification | Resulting Derivative Class | Reference |
| Kojic Acid | Esterification, Etherification, Bromination | Esters, Ethers, Brominated derivatives | researchgate.net |
| Kojic Acid | Coupling with amino pyridine (B92270) moiety | Kojic acid-amino pyridine hybrids | nih.gov |
| Kojic Acid | Halogenation | 5-hydroxy-2-halogenmethyl-4-pyran-4-one | szu.czresearchgate.net |
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine or ammonia. oarjbp.comresearchgate.net This reaction is a powerful tool for introducing an aminoalkyl group into a molecule, which can significantly impact its physicochemical properties and biological activity. ias.ac.innih.gov
In the context of this compound chemistry, the Mannich reaction has been successfully employed to synthesize a variety of derivatives. For example, 5-hydroxy-2-methyl-4H-pyran-4-one can be reacted with suitable piperazine (B1678402) derivatives under Mannich reaction conditions to yield 4-substituted piperazine derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one. researchgate.net These reactions are crucial for creating novel compounds with potential therapeutic applications. researchgate.net
| Pyranone Substrate | Amine | Product | Reference |
| 5-hydroxy-2-methyl-4H-pyran-4-one | Substituted piperazines | 3-hydroxy-6-methyl-2-[(4-substitutedpiperazin-1-yl)methyl]-4H-pyran-4-one derivatives | researchgate.net |
Esterification and Carboxylate Formation at Pyranone Hydroxyl Groups
The hydroxyl group at the C5 position of the this compound ring is a key functional handle for derivatization, enabling the synthesis of various analogues through esterification. This process typically involves the reaction of the pyranone with acylating agents such as acid chlorides or anhydrides. The reactivity and outcome can be influenced by the reaction conditions and the nature of the acylating agent.
Research into the acylation of related 4-hydroxy-2-pyrone systems demonstrates that the initial product is the O-acylated ester. researchgate.net However, depending on the reaction conditions and the specific acyl group, this ester can undergo a subsequent rearrangement to yield the C-acylated product at the C3 position. researchgate.net For instance, acylation with aliphatic acid anhydrides or acid chlorides in trifluoroacetic acid tends to produce the ester, which may then partially or fully rearrange. researchgate.net In contrast, using aromatic acid chlorides in pyridine often results solely in the formation of the stable ester. researchgate.net
A widely applicable method for chemoselective O-acylation involves the use of highly acidic media, such as anhydrous trifluoroacetic acid (CF3CO2H). nih.gov This medium effectively dissolves the substrate while ensuring that other reactive sites, if present, are protonated and thus deactivated, allowing for selective reaction at the hydroxyl group with an acyl halide or anhydride. nih.gov
Enzymatic methods have also been developed, particularly for the esterification of the closely related compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), with long-chain fatty acids. mdpi.comnih.gov Lipases, such as those from Candida antarctica or Rhizomucor miehei, are effective catalysts for this transformation, offering a greener and more selective alternative to chemical methods. mdpi.comnih.gov These enzymatic processes are used to produce commercially relevant esters like kojic acid dipalmitate and kojic acid monooleate. mdpi.comnih.gov
The table below summarizes various methodologies for the esterification of 4-pyrone systems.
| Pyranone Substrate | Acylating Agent | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Hydroxy-6-methyl-2-pyrone | Aliphatic Acid Anhydride | Trifluoroacetic Acid | 4-Acyloxy-6-methyl-2-pyrone (may rearrange to 3-acylpyrone) | researchgate.net |
| 4-Hydroxy-6-methyl-2-pyrone | Aromatic Acid Chloride | Pyridine | 4-Aroyloxy-6-methyl-2-pyrone | researchgate.net |
| Kojic Acid | Palmitic Acid | Immobilized Lipase (e.g., from Rhizomucor miehei) | Kojic Acid Dipalmitate | mdpi.comnih.gov |
| Kojic Acid | Oleic Acid | Immobilized Lipase | Kojic Acid Monooleate | nih.gov |
| General Hydroxyamino Acids (applicable principle) | Acyl Chlorides | Anhydrous Trifluoroacetic Acid | Chemoselective O-Acyl Ester | nih.gov |
Palladium-Catalyzed Reactions and Hydrogenation Strategies
Palladium catalysis offers a powerful toolkit for the advanced modification of the pyranone scaffold, enabling complex carbon-carbon bond formations and selective reductions. Furthermore, catalytic hydrogenation provides a direct route to saturated pyranone derivatives.
Palladium-Catalyzed Reactions
A notable transformation of pyran systems is the palladium-catalyzed whiterose.ac.uknih.gov-O-to-C rearrangement. This reaction converts pyran-derived enol ethers into functionalized cyclohexanones. whiterose.ac.uknih.govacs.org The process is typically catalyzed by a palladium(0) species and is sensitive to the choice of ligands and additives. For example, α-arylketones can be generated with high diastereocontrol when basic phosphine (B1218219) ligands are employed. nih.gov
For cross-coupling reactions, the enolic hydroxyl group at C5 is not a suitable leaving group. Therefore, it must first be converted into a more reactive group, such as a triflate (OTf) or tosylate (OTs). unistra.fr These activated pyranone triflates or tosylates can then participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, to introduce aryl, heteroaryl, or vinyl substituents onto the pyranone ring. unistra.frresearchgate.netacs.orgacs.org Research on 3-bromo-4-tosyloxy-2-pyrone has shown that palladium catalysts, such as Pd(OAc)2 with a phosphine ligand like PCy3, can effectively catalyze site-selective Suzuki-Miyaura couplings with arylboronic acids. researchgate.net This strategy allows for the construction of diverse, highly substituted pyrone structures. Intramolecular Heck reactions have also been utilized to synthesize fused pyran ring systems. researchgate.netespublisher.com
| Reaction Type | Substrate | Catalyst System | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| whiterose.ac.uknih.gov-O-to-C Rearrangement | Pyran Enol Ethers | Pd(0) with basic phosphine ligands | - | Functionalized Cyclohexanones | whiterose.ac.uknih.govacs.org |
| Suzuki-Miyaura Coupling | 3-Aryl-4-tosyloxy-2-pyrone | Pd(OAc)2 / PCy3 | K2HPO4·3H2O, MeOH, 90 °C | 3,4-Diaryl-2-pyrone | researchgate.net |
| Intramolecular Heck Reaction | O-allylated Phenols | Pd(OAc)2 / PPh3 | Cs2CO3, TBAC, DMF, 80-85 °C | Fused Pyran Rings | researchgate.net |
Hydrogenation Strategies
Catalytic hydrogenation is a primary method for reducing the endocyclic double bond of the pyranone ring, leading to dihydropyranones or fully saturated tetrahydropyranone structures. The choice of catalyst and reaction conditions determines the extent of reduction.
Studies on the hydrogenation of kojic acid, a close analogue, have shown that different catalysts yield distinct products. tandfonline.com When a palladium catalyst is used, the reaction can yield allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) through hydrogenolysis of the C2-hydroxymethyl group, as well as tetrahydro kojic acid from the reduction of the ring double bond. tandfonline.com In contrast, using a Raney nickel catalyst tends to result in the fully saturated hexahydro kojic acid. tandfonline.com Platinum catalysts can produce a mixture of products including allomaltol and its saturated derivatives. tandfonline.com The hydrogenation of other related furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), over palladium and other metal catalysts has been extensively studied, providing a framework for understanding the conditions required for selective reductions of the ring and side-chain functional groups. rsc.orgmdpi.com
| Substrate | Catalyst | Key Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| Kojic Acid | Palladium | Not specified | Allomaltol, Tetrahydro kojic acid | tandfonline.com |
| Kojic Acid | Raney Nickel | Not specified | Hexahydro kojic acid | tandfonline.com |
| Kojic Acid | Platinum | Not specified | Allomaltol, Hexahydro kojic acid, Hexahydro allomaltol | tandfonline.com |
| 5-Hydroxymethylfurfural (HMF) | Palladium on Carbon (Pd/C) | H2 pressure, various solvents | Mixture of partially and fully hydrogenated monomers | rsc.org |
Chemical Reactivity and Mechanistic Investigations of the 5 Hydroxy 2h Pyran 4 3h One Moiety
Nucleophilic Reactivity and Ring-Opening Pathways
The 2H-pyran-4(3H)-one ring system possesses multiple electrophilic centers, making it vulnerable to nucleophilic attack. The primary sites for nucleophilic addition are the C2, C4, and C6 positions. clockss.org These reactions often lead to the opening of the pyranone ring, which can be followed by recyclization to form new heterocyclic or carbocyclic systems. clockss.org The specific pathway and resulting products are highly dependent on the nature of the nucleophile, the substituents on the pyranone ring, and the reaction conditions.
For instance, the reaction of 2H-pyran-2-ones with nitrogen nucleophiles like hydrazine (B178648) can result in ring transformation. The initial nucleophilic attack leads to an open-ring intermediate, which can then undergo cyclization. clockss.org In the case of hydroxide (B78521) ions, theoretical studies on related pyrone systems have shown that the reaction is initiated by the nucleophilic addition of the hydroxide ion to the C2 carbon, followed by ring fission. researchgate.net While the ring-opening step may be the rate-determining step in the gas phase, the initial nucleophilic addition is often the rate-determining step in aqueous solutions. researchgate.net
The presence of substituents on the pyranone ring significantly influences its reactivity towards nucleophiles. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more susceptible to attack. Conversely, electron-donating groups can decrease reactivity. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Pyranone Systems
| Nucleophile | Pyranone Substrate | Reaction Conditions | Product(s) |
| Hydrazine Hydrate | Fused Benzopyrans | Heating | 3-Amino-5-hydrazonoquinolinones clockss.org |
| Hydroxide Ion | 4H-1-Benzopyran-4-one | Alkaline Media | Ring-opened intermediates researchgate.net |
| Secondary Amines | 3-Alkynyl-2-pyrones | Not specified | Aryl amines via ring-opening, decarboxylation, and rearrangement researchgate.net |
| Ammonia | 3,4-Dihydropyran-5-carbaldehyde | Not specified | 3-Amino-2-(3-hydroxypropyl)acrolein chim.it |
This table provides illustrative examples of nucleophilic reactions on various pyranone-related structures, highlighting the diversity of potential transformations.
It is important to note that while the pyranone ring is susceptible to nucleophilic attack and ring-opening, regeneration of the original pyran-2-one ring is often difficult. clockss.org The intermediate species are prone to undergo further reactions, leading to a variety of structurally diverse products. clockss.orgresearchgate.netimist.ma
Electrophilic Substitution and C-H Activation in Pyranones
While less common than nucleophilic attack, electrophilic substitution reactions on the pyranone ring can occur. The aromatic character of 2H-pyran-2-ones allows for reactions such as nitration, sulfonation, and halogenation, which typically occur at the C3 and C5 positions. clockss.org
In the context of 5-Hydroxy-2H-pyran-4(3H)-one, the electron-donating hydroxyl group at C5 would be expected to activate the ring towards electrophilic attack, likely directing substitution to the C6 position. However, the presence of the carbonyl group at C4 deactivates the adjacent positions.
C-H activation represents a modern approach to functionalize the pyranone core. For example, palladium-catalyzed oxidative cyclization has been used for the enantioselective synthesis of related dihydropyranones. This method involves the activation of an alkenyl C-H bond, demonstrating the potential for direct functionalization of the pyranone ring system.
Cycloaddition and Condensation Reactions Involving the Pyranone Ring
The conjugated diene system within the 2H-pyran-2-one ring makes it a suitable component for Diels-Alder reactions. clockss.org These [4+2] cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems. The reactivity of the pyranone as a diene is influenced by the substituents on the ring.
Condensation reactions are also a key feature of pyranone chemistry. For example, Knoevenagel condensation can be employed in the synthesis of pyranone structures. nih.gov Aldol-type condensations involving the active methylene (B1212753) group adjacent to the carbonyl can also occur, leading to the formation of larger, more complex molecules. The this compound can potentially react with aldehydes and ketones at the C3 position.
A domino protocol involving an addition-elimination, intramolecular cyclization, and ring-opening/closing sequence has been developed for the synthesis of substituted 2H-pyranones, highlighting the versatility of condensation and cyclization strategies. acs.org
Table 2: Examples of Cycloaddition and Condensation Reactions
| Reaction Type | Reactants | Key Features |
| Diels-Alder Cycloaddition | Pyranone and Dienophile | Forms bicyclic adducts, can be highly diastereoselective. nih.gov |
| Knoevenagel Condensation | δ-hydroxy-β-ketoester and Aldehyde | Can lead to the formation of the pyranone ring itself. nih.gov |
| Domino Reaction | α-Aroylketene dithioacetals, malononitrile (B47326), etc. | Multi-component reaction involving cyclization and ring-opening. acs.org |
This table illustrates the types of cycloaddition and condensation reactions that pyranone systems can undergo.
Rearrangement Reactions and Tautomeric Equilibria in this compound Systems
This compound can exist in tautomeric forms. The keto-enol tautomerism between the this compound and its corresponding dione (B5365651) form, 2H-pyran-3,4-dione, is a key aspect of its chemistry. This equilibrium can be influenced by the solvent and the presence of acids or bases. The enol form possesses aromatic character, which contributes to its stability.
Rearrangement reactions of pyran-2-one derivatives are often initiated by nucleophilic attack, leading to ring-opening followed by recyclization to form different heterocyclic systems. researchgate.netimist.ma These rearrangements can be quite complex, involving multiple steps and leading to a diverse array of products. For example, the reaction of pyran-2-ones with various nucleophiles can lead to the formation of pyridones, pyrazoles, isoxazoles, and other heterocyclic structures. researchgate.netimist.ma
The specific rearrangement pathway is dictated by the nature of the substituents on the pyranone ring and the nucleophile employed. These transformations underscore the utility of the pyranone scaffold as a versatile building block in synthetic organic chemistry.
Structural Diversification and Derivative Synthesis from 5 Hydroxy 2h Pyran 4 3h One
Design and Synthesis of Fused Heterocyclic Pyranone Systems
The fusion of additional heterocyclic rings onto the 5-Hydroxy-2H-pyran-4(3H)-one framework results in novel molecular architectures with distinct chemical and biological properties. Methodologies to construct these systems often involve multicomponent reactions and cyclization cascades, leveraging the reactivity of the hydroxyl and carbonyl functionalities of the parent pyranone.
Pyrano[3,2-b]pyran Architectures
Pyrano[3,2-b]pyrans are a significant class of fused heterocyclic compounds that feature two fused 4H-pyran rings. researchgate.net These structures are present in a number of natural and synthetic compounds and are of interest due to their diverse biological activities. researchgate.net
The synthesis of pyrano[3,2-b]pyran systems often utilizes allomaltol as a key starting material. One approach involves the Pechmann condensation of allomaltol with ethyl acetoacetate (B1235776) in the presence of a mild base like fused sodium acetate (B1210297) or anhydrous sodium hydrogen carbonate. This reaction yields 2,8-dimethyl-4H,6H-pyrano[3,2-b]pyran-4,6-dione. publish.csiro.au Another product, 2,2-bis(5-hydroxy-2-methyl-4-oxopyran-6-yl)propane, can also be formed through the condensation of allomaltol with acetone. publish.csiro.au
Multicomponent reactions provide an efficient route to substituted pyrano[3,2-b]pyrans. For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326) or a cyanoacetate, and allomaltol in aqueous ethanol (B145695) with a silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) catalyst yields 2-amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyran derivatives. researchgate.net Similarly, spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones can be synthesized through a one-pot, three-component reaction of an isatin, kojic acid (a related pyranone), and an active methylene (B1212753) compound like ethyl cyanoacetate, methyl cyanoacetate, or malononitrile, using DABCO as a catalyst. ingentaconnect.com
Furthermore, the reaction of allomaltol-containing hydrazides with 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to substituted pyrano[3,2-b]pyrans, demonstrating a change in the reaction's direction compared to other substrates that yield 3-acetyltetronic acids. rsc.org Ionic liquids have also been explored as a green medium for the synthesis of pyrano[3,2-b]pyran derivatives from allomaltol. scispace.com
Table 1: Synthesis of Pyrano[3,2-b]pyran Derivatives from Allomaltol
| Starting Materials | Reagents/Catalyst | Product | Reference |
| Allomaltol, Ethyl acetoacetate | Fused sodium acetate or Anhydrous sodium hydrogen carbonate | 2,8-dimethyl-4H,6H-pyrano[3,2-b]pyran-4,6-dione | publish.csiro.au |
| Allomaltol, Aromatic aldehyde, Malononitrile/Cyanoacetate | Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) | 2-Amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyran derivatives | researchgate.net |
| Isatin, Kojic acid, Active methylene compound | DABCO | 2'-Amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones | ingentaconnect.com |
| Allomaltol-containing hydrazides | 1,1'-Carbonyldiimidazole (CDI) | Substituted pyrano[3,2-b]pyrans | rsc.org |
Pyranochromene Scaffolds
Pyranochromene scaffolds, which contain a fused pyran and chromene ring system, are another important class of heterocyclic compounds. The synthesis of these structures can be achieved through various strategies, often involving the reaction of a 4-hydroxycoumarin (B602359) derivative with other reagents. For example, pyrano[3,2-c]chromene-2,5-diones can be constructed in a one-pot reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium (B1175870) salts or aminocrotonates under solvent-free conditions. rsc.org
The construction of furan-containing pyranochromenes has been documented through the reaction of 4-hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-dione with ethynylbenzene. beilstein-journals.orgbeilstein-journals.org More specifically, the reaction of alkyl 3-bromo-3-nitroacrylates with 4-hydroxy-2H,5H-pyrano[3,2-c] researchgate.netbenzopyran-2,5-dione can yield alkyl 4,11-dioxo-4H,11H-furo[2',3':4,5]pyrano[3,2-c]chromene-1-carboxylates. beilstein-journals.org
Table 2: Synthesis of Pyranochromene Derivatives
| Starting Materials | Reagents | Product | Reference |
| 4-Hydroxycoumarins, Ethyl 3-oxo-3-phenylpropanoates | Ammonium salts or Aminocrotonates | Pyrano[3,2-c]chromene-2,5-diones | rsc.org |
| 4-Hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-dione, Ethynylbenzene | - | Furan-containing pyranochromene | beilstein-journals.orgbeilstein-journals.org |
| Alkyl 3-bromo-3-nitroacrylates, 4-Hydroxy-2H,5H-pyrano[3,2-c] researchgate.netbenzopyran-2,5-dione | - | Alkyl 4,11-dioxo-4H,11H-furo[2',3':4,5]pyrano[3,2-c]chromene-1-carboxylates | beilstein-journals.org |
Furo[3,2-b]pyran and Related Condensed Systems
Furo[3,2-b]pyran systems, characterized by a fused furan (B31954) and pyran ring, can be synthesized from allomaltol derivatives through various synthetic routes. A novel one-step approach for the synthesis of 2-arylfuro[3,2-b]pyran derivatives involves the acid-catalyzed recyclization of 2-aminofurans that contain an allomaltol fragment. researchgate.net This method is advantageous due to the use of readily available starting materials and a simple work-up procedure that can often avoid chromatographic purification. researchgate.net
Another efficient method for preparing 2-arylsubstituted furo[3,2-b]pyran-3-carbaldehydes is based on the acid-catalyzed cyclization of enaminones bearing an allomaltol fragment. tandfonline.com The utility of the resulting aldehydes has been demonstrated through the preparation of various derivatives. tandfonline.com
Furthermore, spiro[furo[3,2-b]pyran-2,5′-pyrimidines] can be synthesized through the electrocatalytic cyclization of 1,3-dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones in alcohols in the presence of sodium halides. mdpi.com This method provides a selective and efficient way to create these pharmacologically relevant spiro compounds. mdpi.com The interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has also been investigated, revealing that the reaction pathway depends on the type of nucleophile used. beilstein-journals.org For example, reaction with aliphatic amines leads to 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety. beilstein-journals.orgnih.gov
Table 3: Synthesis of Furo[3,2-b]pyran Derivatives
| Starting Material | Reaction Type | Product | Reference |
| 2-Aminofurans with allomaltol fragment | Acid-catalyzed recyclization | 2-Arylfuro[3,2-b]pyrans | researchgate.net |
| Enaminones with allomaltol fragment | Acid-catalyzed cyclization | 2-Arylsubstituted furo[3,2-b]pyran-3-carbaldehydes | tandfonline.com |
| 1,3-Dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones | Electrocatalytic cyclization | Spiro[furo[3,2-b]pyran-2,5′-pyrimidines] | mdpi.com |
| 2H-Furo[3,2-b]pyran-2-ones, Aliphatic amines | Condensation | 2H-Furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine moiety | beilstein-journals.orgnih.gov |
Development of Conjugated and Hybrid Pyranone Structures
The synthesis of molecules that conjugate the this compound core with other heterocyclic systems has led to the development of hybrid structures with potentially enhanced or novel biological activities. These strategies often involve multicomponent reactions that efficiently assemble complex molecules from simple precursors.
Pyran-Linked Phthalazinone-Pyrazole Hybrids
A series of novel pyran-linked phthalazinone-pyrazole hybrids have been designed and synthesized through a facile one-pot, three-component reaction. frontiersin.orgnih.govresearchgate.net This reaction typically employs a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound. frontiersin.orgnih.govresearchgate.net Optimization studies have identified L-proline as an efficient catalyst and ethanol as a suitable solvent for this transformation. frontiersin.orgnih.govresearchgate.net The synthesized hybrids have shown potential as anticancer agents. frontiersin.orgnih.gov
The general synthetic procedure involves heating a mixture of the three components in ethanol with a catalytic amount of L-proline. researchgate.net The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated by filtration after the addition of cold water. researchgate.net
Table 4: Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product | Reference |
| Substituted phthalazinone | 1H-Pyrazole-5-carbaldehyde | Active methylene compound | L-proline | Ethanol | Pyran-linked phthalazinone-pyrazole hybrid | frontiersin.orgnih.govresearchgate.net |
Quinazolinone-Pyranone Conjugates
Quinazolinone-pyranone conjugates represent another class of hybrid molecules with significant pharmacological interest. nih.govujpronline.com A novel 6-methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino)ethyl)-2H-pyran-2,4(3H)-dione has been synthesized and characterized. researchgate.net Furthermore, a method for the synthesis of pyrimidines containing an allomaltol unit has been developed, which can then undergo photochemical 6π-electrocyclization to form dihydrobenzo[h]pyrano[2,3-f]quinazolines. researchgate.net A subsequent two-stage telescopic method involving initial photocyclization and final dehydration has been proposed for the synthesis of polyaromatic benzo[h]pyrano[2,3-f]quinazolines. researchgate.net
Table 5: Synthesis of Quinazolinone-Pyranone Conjugates
| Starting Materials | Reaction Type | Product | Reference |
| 2-(1-(Dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones, Cyanamide | Condensation followed by photochemical 6π-electrocyclization | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | researchgate.net |
| Dihydrobenzo[h]pyrano[2,3-f]quinazolines | Dehydration | Benzo[h]pyrano[2,3-f]quinazolines | researchgate.net |
Adamantyl-Substituted Pyranone Derivatives
The introduction of an adamantyl group to the pyranone structure has been explored as a strategy to create derivatives with unique properties. Research has shown that esters of adamantanylacetic acid can be synthesized from pyran-4-ones like kojic acid and maltol (B134687) in good yields. unizg.hr The presence and positioning of the adamantyl acyl group are considered important for the biological activity of these pyranone systems. unizg.hr
For instance, to selectively prepare monoadamantyl kojic acid derivatives with the acyl group at either the C2 or C5 position, protecting groups are utilized. unizg.hr The tetrahydropyranyl ether group is a common choice for the selective protection of the primary hydroxyl group on kojic acid. unizg.hr
It has been observed that the removal of a halogen or an adamantyl unit from the C2 position can lead to specific biological activities. unizg.hr Furthermore, the adamantyl unit has shown a positive influence when attached to a 3-OH acylated derivative of maltol. unizg.hr However, 5-O-benzylated adamantyl compounds were found to be inactive in certain assays. unizg.hr
The synthesis of lipophilic dehydroacetic acid homologues can be achieved through the CF3SO3H/(CF3CO)2O-mediated cross-acylation of acetic acid with bulky substituted acetic acids, including those with an adamantyl group. researchgate.net Additionally, the deacylation of symmetrical α-pyrones followed by acylation with adamantyl acetic acids has expanded the range of available dehydroacetic acid derivatives. researchgate.net
Table 1: Examples of Adamantyl-Substituted Pyranone Derivatives and Their Reported Activities
| Compound | Starting Material | Position of Adamantyl Group | Reported Activity |
|---|---|---|---|
| Adamantyl kojic acid derivative | Kojic Acid | C2 | Showed activity on K562 cell line. unizg.hr |
| 3-OH acylated derivative of maltol | Maltol | C3 | Selectively active on K562 cell line. unizg.hr |
Regioselective Functionalization at Pyranone Positions
Regioselective functionalization allows for precise modifications at specific sites on the pyranone ring, leading to a wide array of derivatives.
The C2 position of the pyranone ring is a common target for functionalization. One approach involves a multicomponent reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid to synthesize various derivatives, including those functionalized at the C2 position. researchgate.net
Another strategy is the regioselective synthesis of 5-aryl-2-trimethylsilyl-4H-pyran-4-ones through the cyclization of 2-aryl-1-ethoxy(hydroxy)-5-(trimethylsilyl)pent-1-en-4-yn-3-ones. researchgate.net This cyclization proceeds via a 6-endo-dig addition to the β-atom of the TMS-substituted triple bond. researchgate.net The reaction is effective for a range of ethoxyenynones when heated in glacial acetic acid and for hydroxyenynones in diphenyl ether. researchgate.net
The C5-hydroxyl group is a key site for modification. One common reaction is the protection of this group to allow for selective reactions at other positions. For example, the 5-hydroxyl group of kojic acid can be protected with a benzyl (B1604629) group by reacting it with benzyl chloride. rsc.org This protected intermediate, 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, can then be converted into the corresponding pyridinone. rsc.org
Functionalization at the C5 position of triacetic acid lactone methyl ether has been achieved by a transfer from the C6 position. researchgate.net Treatment of certain sulfides with an excess of ethyl diazoacetate leads to the formation of pyrones through researchgate.netnih.gov sigmatropic rearrangements. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-hydroxy-2-methyl-4H-pyran-4-one |
| 5-aryl-2-trimethylsilyl-4H-pyran-4-ones |
| 2-aryl-1-ethoxy(hydroxy)-5-(trimethylsilyl)pent-1-en-4-yn-3-ones |
| 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one |
| 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one |
| Acetic Acid |
| Adamantanylacetic acid |
| Benzyl chloride |
| Dehydroacetic acid |
| Ethyl diazoacetate |
| Kojic acid |
| Maltol |
| Meldrum's acid |
| Tetrahydropyranyl ether |
Advanced Spectroscopic and Crystallographic Elucidation of 5 Hydroxy 2h Pyran 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Hydroxy-2H-pyran-4(3H)-one derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers primary insights into the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring functional groups. For the parent compound, typical signals include those for the vinyl proton, the methylene (B1212753) protons adjacent to the carbonyl group, and the methylene protons adjacent to the oxygen atom. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances include a signal for the carbonyl carbon (C-4) typically found in the downfield region (around 190-200 ppm), signals for the olefinic carbons (C-2 and C-5), and signals for the aliphatic methylene carbons (C-3 and C-6). The position of the carbon attached to the hydroxyl group (C-5) is also a characteristic feature.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.3 (d) | C-2: ~150 |
| H-3 | ~2.6 (d) | C-3: ~40 |
| H-5 | - | C-5: ~145 |
| 5-OH | Variable (broad s) | - |
| H-6 | ~4.4 (s) | C-6: ~70 |
| C-4 | - | C-4: ~195 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Two-dimensional NMR experiments are crucial for establishing connectivity between atoms, which is often not possible from 1D spectra alone.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY spectra would show correlations between vicinal protons, such as the vinyl proton and its neighboring methylene protons, helping to piece together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. For instance, it would link the signal of H-2 to C-2, H-3 to C-3, and H-6 to C-6.
Infrared (IR) and Mass Spectrometry (MS) Characterization
IR spectroscopy and mass spectrometry provide complementary information regarding functional groups and molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that signify the presence of specific functional groups. A strong, broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, intense absorption around 1650 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. C=C stretching vibrations for the olefinic bond typically appear around 1600 cm⁻¹. The C-O stretching vibrations are usually observed in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Fragmentation patterns can also provide structural clues. Common fragmentation pathways might include the loss of small molecules like water (H₂O) or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the determination of the molecular formula.
Table 2: Key IR Absorption Bands and MS Data for this compound
| Technique | Observation | Interpretation |
| IR | ~3300 cm⁻¹ (broad) | O-H stretch |
| IR | ~1650 cm⁻¹ (strong) | C=O stretch (α,β-unsaturated ketone) |
| IR | ~1600 cm⁻¹ | C=C stretch |
| MS (EI) | m/z = 114 | Molecular Ion (M⁺) |
| HRMS | m/z = 114.0317 | Corresponds to molecular formula C₅H₆O₃ |
X-ray Diffraction Analysis for Solid-State Structure Determination
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. The resulting crystal structure provides an unambiguous confirmation of the molecular geometry, including the planarity or puckering of the pyranone ring.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the empirical formula of the synthesized or isolated compound, thereby validating the results obtained from mass spectrometry. For this compound (C₅H₆O₃), the theoretical elemental composition is approximately 52.63% Carbon, 5.30% Hydrogen, and 42.07% Oxygen.
Computational and Theoretical Studies on 5 Hydroxy 2h Pyran 4 3h One and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure and predicting the molecular properties of 5-Hydroxy-2H-pyran-4(3H)-one and its derivatives. These computational methods provide insights into the fundamental characteristics of these compounds, guiding further experimental studies and rational drug design efforts.
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. bohrium.com DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), have been successfully applied to analyze the geometric and electronic properties of pyran derivatives. bohrium.comresearchgate.net These studies often involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and kinetic stability. bohrium.com The energy gap between HOMO and LUMO provides insights into the charge transfer interactions occurring within the molecule. bohrium.com
Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, helps in understanding the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of intramolecular charge transfer and stabilization energies. researchgate.net For instance, in a study on a novel chromeno-naphthyridine derivative, DFT calculations were used to determine the equilibrium geometry, total energy, and Mullikan atomic charges. researchgate.net Theoretical predictions of electronic properties and absorption spectra using Time-Dependent DFT (TD-DFT) have shown good agreement with experimental findings. researchgate.net
In the context of halogenated pyran analogues of D-talose, DFT calculations corroborated experimental findings that these molecules prefer a 4C1-like conformation. beilstein-journals.org NBO analysis in this study highlighted the effects of hyperconjugation from C–F antibonding orbitals. beilstein-journals.org The ring-chain tautomerism of 2-imino-2H-pyran derivatives has also been theoretically studied using the DFT B3LYP/aug-cc-pVDZ method, providing insights into their stability in different solvent media. researchgate.net
Table 1: Selected DFT-Calculated Properties of Pyran Derivatives
| Compound/Derivative | Method | Calculated Properties | Reference |
| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | B3LYP/6–311++G(d,p) | HOMO-LUMO energy gap, molecular electrostatic potential | bohrium.com |
| 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netmdpi.comnaphthyridine-6(5H),8-dione | B3LYP/6-311G(d,p) | Equilibrium geometry, HOMO-LUMO energies, Mullikan atomic charges, dipole moment | researchgate.net |
| Halogenated pyran analogues of D-talose | DFT | Conformational preference (4C1-like), hyperconjugation effects | beilstein-journals.org |
| 2-imino-2H-pyran derivatives | B3LYP/aug-cc-pVDZ | Tautomeric stability, solvent effects | researchgate.net |
This table is for illustrative purposes and includes data from studies on various pyran derivatives to showcase the application of DFT.
Semi-Empirical Methods for Molecular Property Prediction
Semi-empirical quantum chemistry methods, such as AM1 and RM1, offer a computationally less expensive alternative to ab initio methods for predicting molecular properties. scielo.brnih.gov These methods are particularly useful for large molecules and for preliminary screening of compound libraries. scielo.br The RM1 (Recife Model 1) semi-empirical model, for example, has been parameterized to reproduce experimental properties like enthalpies of formation, dipole moments, and geometries with smaller errors than its predecessors, AM1 and PM3. scielo.br
These methods have been used to optimize the geometries of various organic compounds, including pyran derivatives, and to study conformational possibilities. scielo.brscielo.br For instance, the RM1 method has been employed to investigate the structural aspects of large supramolecular systems and can be used to obtain optimized geometries of large molecules prior to more computationally intensive calculations. scielo.br In drug design, semi-empirical methods can be combined with higher-level techniques to study the conformational flexibility of small molecules. scielo.br A strategy involving initial conformational searches with a method like RM1, followed by calibration of their relative stabilities with high-level techniques, has been reported. scielo.br
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery, enabling the visualization and analysis of molecular interactions at an atomic level. These techniques are extensively used to study this compound and its analogues in the context of drug design.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design and optimize inhibitors. This approach has been applied to various pyran-based compounds. For example, a study on the natural product (-)-TAN-2483B, which possesses a furo[3,4-b]pyran-5-one framework, utilized molecular modeling to aid in the rational design of analogues targeting Bruton's tyrosine kinase (BTK). wgtn.ac.nz
In another example, a novel 5-aryl-3-benzyloxy-2-aminopyridine scaffold was designed for c-MET kinase inhibition through re-engineering of a pyrrole (B145914)–oxindole platform. acs.org This design was based on the hypothesis that the 2-aminopyridine (B139424) nitrogen and NH group would form hydrogen bonds with key residues in the kinase hinge region. acs.org Similarly, the design of hydroxypyridone carboxylic acid analogues as inhibitors of HIV reverse transcriptase-associated RNase H was guided by their potential to chelate metal ions in the active site. nih.gov
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding ligand-target interactions and for virtual screening of compound libraries.
Several studies have employed molecular docking to investigate the binding of this compound analogues to their respective targets. For instance, in the development of 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors, Quantum Polarized Ligand Docking (QPLD) was used to assess the binding of designed compounds to a homology model of the full-length binary HIV IN/DNA complex. nih.gov This approach helped in identifying compounds with favorable binding modes and physico-chemical properties. nih.gov
In a study on Mannich bases of 5-hydroxy-2-methyl-4H-pyran-4-one as antimycobacterial agents, molecular docking was performed on a homology model of the M. tuberculosis DNA gyrase B subunit to understand the interaction patterns between the compounds and the active site amino acids. researchgate.nettubitak.gov.tr The docking results revealed hydrophobic and electrostatic interactions between the compounds and the binding site residues. researchgate.net Similarly, docking studies of new 4H-pyran derivatives in the ATP binding pocket of CDK2 were used to investigate their antiproliferative actions. nih.gov
Table 2: Examples of Molecular Docking Studies on Pyranone Analogues
| Pyranone Analogue | Target Protein | Docking Method/Software | Key Findings | Reference |
| 3-hydroxy-pyran-4-one derivatives | HIV-1 Integrase | Quantum Polarized Ligand Docking (QPLD) | Identification of compounds with a chelating triad (B1167595) motif effectively coordinating the two metal ions in the active site. | nih.gov |
| Mannich bases of 5-hydroxy-2-methyl-4H-pyran-4-one | M. tuberculosis DNA gyrase B | Not specified | Revealed hydrophobic and electrostatic interactions with active site residues. | researchgate.nettubitak.gov.tr |
| 4H-pyran derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Investigation of antiproliferative mechanisms. | nih.gov |
| 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one | Human C5a receptor | Not specified | Showed good binding affinities and virtual screening scores. | mdpi.com |
This table provides a selection of studies to illustrate the application of molecular docking in the investigation of pyranone analogues.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. This technique complements docking studies by assessing the stability of the predicted binding poses and providing insights into the flexibility of both the ligand and the protein.
MD simulations have been utilized in the study of this compound analogues to analyze the stability of their complexes with biological targets. For example, in the development of nordihydroguaiaretic acid (NDGA) analogues as potential FGFR1 kinase inhibitors, 50 ns MD simulations were performed on the FGFR1/inhibitor complexes. frontiersin.org The root-mean-square deviation (RMSD) of the receptor backbone atoms was monitored to assess the convergence and stability of the complexes. frontiersin.org
In another study focused on HIV-1 integrase inhibitors, MD simulations were employed alongside QPLD to refine the understanding of the ligand-target interactions and to confirm the stability of the docked conformations. nih.gov Similarly, the development of inhibitors for Bruton's tyrosine kinase based on the furo[3,4-b]pyran-5-one scaffold also involved the use of molecular dynamics to develop reasonable hypotheses for analogue binding. wgtn.ac.nz These simulations are crucial for validating the binding poses obtained from docking and for providing a more realistic representation of the interactions in a dynamic environment.
Prediction of Chemical and Biological Properties
Computational chemistry has emerged as a powerful tool in the prediction of chemical and biological properties of molecules, offering insights that complement and guide experimental research. For this compound and its analogues, these theoretical studies are crucial for understanding their reactivity, potential therapeutic applications, and for designing new compounds with enhanced activities.
pKa Calculations and Acidity Assessments
The acidity of this compound and its analogues, quantified by the pKa value, is a critical parameter influencing their chemical behavior and biological interactions. The enolic hydroxyl group is a key feature, and its acidity can be modulated by substituents on the pyranone ring. scispace.com
Computational methods are employed to predict the pKa values of these compounds. For instance, the pKa of 3-hydroxy-2-methyl-4H-pyran-4-one is approximately 8.5, and this acidity is important for its ability to chelate metals. In another example, the pKa of 4-hydroxy-6-methyl-2H-pyran-2-one is reported to be 6.83, which is higher than that of 1,3-dimethylbarbituric acid (pKa 4.68), indicating it is a weaker acid. mdpi.com A predicted pKa value for 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one is approximately 9.30. lookchem.com These variations in acidity, influenced by the position and nature of substituents, are fundamental to the molecule's reactivity and potential applications.
Table 1: Calculated and Predicted pKa Values for this compound Analogues
| Compound | pKa Value | Reference |
| 3-Hydroxy-2-methyl-4H-pyran-4-one | ~8.5 | |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | 6.83 | mdpi.com |
| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one | 9.30 (Predicted) | lookchem.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. tandfonline.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. tandfonline.com
For pyranone derivatives, FMO analysis provides insights into their electronic properties and reactivity. For example, in a study of a pyran derivative, Density Functional Theory (DFT) calculations were used to investigate the electronic properties, including the HOMO-LUMO energy gap. bohrium.com The calculated HOMO and LUMO energies can show that charge transfer occurs within the molecule. researchgate.net This intramolecular charge transfer is a key aspect of their chemical behavior.
The HOMO-LUMO gap can be influenced by substituents on the pyranone ring. For instance, a comparative study of decahydro-1H-benzo[b] Current time information in Berlin, DE.researchgate.netdiazepine and decahydroquinoxaline (B1602541) derivatives of a dihydro-pyran-dione showed HOMO-LUMO gaps of 3.56 eV and 3.48 eV, respectively. The smaller gap in the latter suggests higher reactivity.
Table 2: Representative HOMO-LUMO Gaps for Pyranone Analogues
| Compound Derivative | HOMO-LUMO Gap (eV) | Reference |
| Decahydro-1H-benzo[b] Current time information in Berlin, DE.researchgate.netdiazepine derivative | 3.56 | |
| Decahydroquinoxaline derivative | 3.48 |
In Silico Prediction of Potential Biological Activities
In silico methods are increasingly used to predict the biological activities of compounds, saving time and resources in the drug discovery process. imrpress.com One such tool is the Prediction of Activity Spectra for Substances (PASS) program, which predicts a wide range of biological and toxicological effects based on the structure-activity relationships of known compounds. researchgate.net The PASS program has been shown to have a high accuracy in predicting biological activities. researchgate.net
For this compound and its analogues, in silico studies have been instrumental in identifying potential therapeutic applications. For example, a series of 3-hydroxy-pyran-4-one derivatives were investigated as potential HIV-1 integrase inhibitors using a structure-based combinatorial library design approach. nih.gov This computational method led to the identification of promising compounds with potent inhibitory activity. nih.gov
PASS analysis has been used to predict various biological properties for compounds identified in plant extracts, including those with a pyran ring structure. researchgate.net For instance, new butylated hydroxytoluene derivatives containing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties were designed with the assistance of PASS, and their antioxidant activity was experimentally verified. researchgate.net Similarly, PASS has been used to predict the antimicrobial activities of thymidine (B127349) analogs. nih.gov
These computational predictions provide a valuable starting point for further experimental validation of the biological activities of this compound and its analogues.
Molecular Descriptors for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physical properties. dergipark.org.tr These models are built using molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. wiley.com
A wide range of molecular descriptors can be calculated, including electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr These descriptors can be used to develop QSAR models that can predict the activity of new, unsynthesized compounds. For example, in a study of 5,8-quinolinequinone derivatives, various molecular descriptors were calculated to derive QSAR/QSPR models for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr
For pyranone derivatives, QSAR studies can help to identify the key structural features that are important for a particular biological activity. For instance, in the development of chemopreventive agents, QSAR models were built using a combination of Dragon and MOE descriptors with machine learning algorithms like Random Forest and Support Vector Machine. nih.gov These models helped in the selection of promising candidate compounds for synthesis and testing. nih.gov
The development of robust QSAR models for this compound and its analogues can accelerate the discovery of new compounds with desired biological activities.
Applications in Organic Synthesis and Medicinal Chemistry Building Blocks
5-Hydroxy-2H-pyran-4(3H)-one as a Versatile Synthon in Heterocyclic Synthesis
This compound and its derivatives are recognized as versatile synthons, or synthetic building blocks, for the creation of various heterocyclic compounds. mdpi.comclockss.org The presence of multiple reactive sites within the molecule, including a hydroxyl group, a ketone, and a pyran ring, allows for a wide array of chemical transformations. clockss.org This reactivity is harnessed in multicomponent reactions (MCRs), which are efficient processes that combine three or more starting materials in a single step to form a complex product. mdpi.combohrium.com
One notable application is in domino reactions, such as the Knoevenagel condensation followed by a 6π-electron electrocyclization. researchgate.netznaturforsch.com This sequence allows for the synthesis of fused pyran systems, like 2H,5H-pyrano[4,3-b]pyran-5-ones, which are of interest in medicinal chemistry. researchgate.netznaturforsch.com The reaction of 4-hydroxy-2H-pyran-2-ones with α,β-unsaturated aldehydes provides a direct route to these bicyclic structures. researchgate.netznaturforsch.com
Furthermore, derivatives of this compound, such as 4-hydroxy-6-methyl-2H-pyran-2-one, can participate in tandem Knoevenagel–Michael reactions. For instance, its reaction with an arylglyoxal and a barbituric acid derivative yields a complex pyrimidine-fused pyrone, demonstrating the utility of the pyran scaffold in constructing intricate heterocyclic frameworks. mdpi.com The versatility of the pyran ring system is also evident in its use to synthesize various other heterocycles, including pyridazines and pyrroles. clockss.org
Scaffold for Design of Pharmacologically Active Compounds
The this compound core structure serves as a valuable scaffold for the design and synthesis of pharmacologically active compounds. researchgate.net The pyran ring is a common motif in numerous natural products and biologically active molecules, exhibiting a wide spectrum of activities. researchgate.net This has spurred significant interest in utilizing pyran-based structures as a foundation for developing new therapeutic agents. researchgate.net
Derivatives of this scaffold have been investigated for a range of biological activities, including:
Anticancer: Certain pyran-based compounds have shown potential as anticancer agents. researchgate.netopenmedicinalchemistryjournal.com
Anti-inflammatory: The pyran scaffold has been incorporated into molecules with anti-inflammatory properties. openmedicinalchemistryjournal.com
Antimicrobial and Antifungal: Various pyran derivatives have demonstrated antimicrobial and antifungal activities. researchgate.net
HIV Protease Inhibitors: Dihydropyranones, structurally related to this compound, have been developed as potent inhibitors of HIV-1 protease. nih.gov These compounds are designed to bind to the active site of the enzyme, highlighting the utility of the pyran scaffold in targeting specific biological macromolecules. nih.gov
The development of compound libraries based on the chromone (B188151) (benzopyran-4-one) scaffold, which shares the pyran-4-one core, further illustrates the importance of this structural motif in drug discovery. acs.org These libraries are screened against various biological targets to identify new lead compounds for conditions such as neurodegenerative diseases, inflammation, and cancer. acs.org
Role in the Synthesis of Complex Natural Products and Bioactive Molecules
The this compound framework is integral to the synthesis of complex natural products and other bioactive molecules. researchgate.net The pyran-2-one and pyran-4-one skeletons are found in a variety of natural products with diverse biological activities, including antibiotic, antifungal, cytotoxic, and neurotoxic properties. researchgate.net
Synthetic strategies often employ derivatives of this compound to construct these complex natural structures. For example, the versatility of the 2H-pyran-2-one scaffold is well-documented in the synthesis of various natural products. researchgate.net The ability to introduce substituents and build fused ring systems onto the pyran core makes it a powerful tool for synthetic chemists aiming to replicate or create analogues of naturally occurring bioactive compounds. researchgate.net
The strategic application of reactions like the Prins cyclization allows for the stereocontrolled synthesis of tetrahydropyran (B127337) derivatives, which are key intermediates in the construction of complex molecules. This highlights the importance of the pyran-4-one structure in achieving stereochemical control during the synthesis of intricate targets.
Pre Clinical Research on Mechanistic Biological Activities of 5 Hydroxy 2h Pyran 4 3h One Derivatives
Anti-infective Modulatory Activities
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37RV)
Derivatives of the pyran-2-one scaffold have demonstrated notable activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. A series of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones were synthesized and evaluated for their antimycobacterial potential. nih.gov Two compounds from this series exhibited a significant minimum inhibitory concentration (MIC) of 4 μg/ml, which is comparable to some clinically used anti-TB drugs. nih.gov These compounds were found to be highly specific to M. tuberculosis, showing no activity against other bacteria or non-tuberculous mycobacteria. nih.gov
Furthermore, chromone-fused 1,3,4-thiadiazoles have also been investigated. Several derivatives in this class showed significant inhibition of the M. tuberculosis H37Rv strain, with MIC values ranging from 3.0 to 8.0 µg/ml. ijnc.ir The most potent of these had MICs of 3.0 and 4.0 µg/ml, highlighting the potential of this structural motif. ijnc.ir The proposed mechanism for some pyrone-based molecules involves the inhibition of M. tuberculosis transcription, a mode of action similar to rifampicin, but effective even in rifampicin-resistant strains. nih.gov
Other related heterocyclic structures, such as pyridyl and 2-hydroxyphenyl chalcones, have also been explored for their antitubercular activity. nih.gov Certain pyridyl chalcones with lipophilic A-rings were the most potent, with IC90 values against M. tuberculosis H37Rv ranging from 8.9 to 28 µM. nih.gov
| Derivative Class | Example Compound(s) | Activity against M. tuberculosis H37Rv | Reference |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones | 2a and 2u | MIC: 4 µg/ml | nih.gov |
| Chromone (B188151) fused 1,3,4-thiadiazoles | 5d and 5f | MIC: 3.0 and 4.0 µg/ml | ijnc.ir |
| Pyridyl chalcones | 14, 20, and 21 | IC90: 8.9–28 µM | nih.gov |
| Eugenol-derived hydrazones | Compound 11 | Active at 25 µg/ml | arabjchem.org |
Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative strains)
The antibacterial properties of 4H-pyran derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, certain 4H-pyran derivatives demonstrated notable inhibitory effects on Gram-positive isolates, with some compounds showing lower IC50 values than the reference antibiotic, ampicillin (B1664943). nih.gov Specifically, derivatives 4g and 4j were effective against all tested Gram-positive strains except for B. cereus. nih.gov
Spiro-4H-pyran derivatives have also been synthesized and assessed for their antimicrobial activity. nih.govresearchgate.net One such derivative, containing both indole (B1671886) and cytosine rings, showed good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with MICs of 32 and 64 µg/mL, respectively. nih.govresearchgate.net However, it was inactive against the tested Gram-negative bacteria. nih.govresearchgate.net This highlights a degree of selectivity in the antibacterial spectrum of these compounds.
| Derivative Class | Bacterial Strains | Activity | Reference |
| 4H-pyran derivatives | Gram-positive isolates | Lower IC50 values than ampicillin for some derivatives | nih.gov |
| Spiro-4H-pyran derivative | Staphylococcus aureus (clinical isolate) | MIC: 32 µg/mL | nih.govresearchgate.net |
| Spiro-4H-pyran derivative | Streptococcus pyogenes (clinical isolate) | MIC: 64 µg/mL | nih.govresearchgate.net |
Antifungal Efficacy
The pyran-2-one scaffold is a core component of various compounds with recognized antifungal properties. researchgate.net Research into derivatives of this structure has aimed to develop new and more effective antifungal agents. For instance, some pyran derivatives have been noted for their antifungal activity, contributing to the broad-spectrum antimicrobial profile of this class of compounds. researchgate.net
Derivatives of the antifungal drug ciclopirox, which is a pyridinone, have shown significant activity against herpes simplex virus 2, indicating the potential for this core structure to be modified for various anti-infective purposes. nih.gov While the primary focus of many studies on 5-Hydroxy-2H-pyran-4(3H)-one derivatives has been on antibacterial and anticancer applications, the inherent antifungal potential of the pyranone core suggests a promising area for further investigation. The development of 1,2,4-triazole (B32235) derivatives, some of which are established antifungal drugs like fluconazole, often involves heterocyclic scaffolds that can be conceptually related to pyranones, underscoring the chemical versatility of these structures in the search for new anti-infective agents. ujmm.org.ua
Anti-proliferative and Cytotoxic Mechanisms in Cancer Research
Inhibition of Cancer Cell Line Growth (e.g., K562, HeLa, Caco-2, NCI-H358, HCT-116, B16F10, L1210, A2780)
Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. Chromone derivatives, which contain a benzopyran-4-one structure, have been a particular focus of this research. For example, certain furoxan hybrids of chromone displayed potent inhibitory activities against five cancer cell lines: HepG2 (hepatoma), MCF-7 (breast carcinoma), HCT-116 (colorectal carcinoma), B16 (melanoma), and K562 (chronic myeloid leukemia). nih.gov Some of these hybrids showed IC50 values in the low micromolar range, particularly against K562 and HepG2 cells. nih.gov
Natural phaeosphaeride A (PPA) derivatives have also been synthesized and tested against a panel of tumor cell lines including PC3, K562, and HCT-116, with all synthesized compounds showing better efficacy than the parent compound. nih.gov Furthermore, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their anti-proliferative activity against SW-480 and MCF-7 human cancer cell lines. nih.gov
| Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Chromone furoxan hybrids | K562, HepG2, HCT-116, B16, MCF-7 | 1.61–15.92 µM | nih.gov |
| Natural phaeosphaeride A (PPA) derivatives | PC3, K562, HCT-116, THP-1, MCF-7, A549, NCI-H929, Jurkat, RPMI8226 | Improved efficacy over PPA | nih.gov |
| Dihydropyrano[4,3-b]pyran derivatives | SW-480, MCF-7 | Potent activity for specific derivatives | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | HeLa, MCF7, HCT-116 | Good inhibition for specific derivatives | mdpi.com |
Mechanisms of Action in Cell Cycle Modulation (e.g., DNA Synthesis Inhibition, CDK2 Inhibition)
The anti-proliferative effects of these pyran derivatives are often linked to their ability to modulate the cell cycle. The inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, has been identified as a key mechanism. nih.govrsc.org Specifically, CDK2 is a valid anti-cancer target for pyran-containing compounds. nih.gov
For instance, certain 4H-pyran derivatives have been reported to exhibit antitumor activity through CDK2 inhibition. nih.gov Similarly, a dihydropyranopyran derivative was identified as a potential CDK2 inhibitor with cytotoxic activity against HCT-116 cells. nih.gov The inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing from the G1 (growth) phase to the S (DNA synthesis) phase. rsc.org
Some chromone derivatives have been shown to cause S-phase cell cycle arrest in a concentration-dependent manner. nih.gov This suggests an interference with DNA synthesis. The mechanism of action for some of these compounds also involves inducing apoptosis (programmed cell death) through mitochondria-related pathways. nih.gov
Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis. mdpi.com Two compounds from this series demonstrated good inhibitory activity towards CDK2 with IC50 values of 1.630 µM and 0.460 µM. mdpi.com Flavopiridol, a flavonoid benzopyran derivative, is a well-known pan-CDK inhibitor that affects cell cycle progression and is a strong inhibitor of several CDKs, including CDK2. researchgate.net
Antiviral Modulatory Activities
The pyranone scaffold has been identified as a "privileged structure" in the development of antiviral agents, particularly for targeting key enzymes in the replication cycle of the Human Immunodeficiency Virus (HIV).
HIV-1 Integrase Inhibition
HIV-1 integrase (IN) is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, making it an essential target for antiretroviral therapy. Derivatives of 3-hydroxy-pyran-4-one have been designed as potent inhibitors of this enzyme. nih.govbg.ac.rs These compounds are characterized by a chelating triad (B1167595) motif that can effectively coordinate the two metal ions within the enzyme's active site, a key feature for inhibition. nih.gov
A series of 3-hydroxyl-pyran-4-one-2-carboxamide (HPCAR) derivatives were rationally designed and synthesized. nih.gov Through a computational approach involving combinatorial library design and docking studies, researchers optimized the scaffold to enhance inhibitory activity. bg.ac.rs Subsequent in vitro testing of the synthesized compounds confirmed their ability to inhibit HIV-1 integrase. One of the most promising compounds, HPCAR-28, demonstrated inhibitory activity in the low nanomolar range, comparable to the clinically used drug Raltegravir. bg.ac.rs
Similarly, researchers have explored 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives, recognizing the similarity between the pharmacophore models of integrase and RNase H inhibitors. nih.gov Many of these compounds were found to inhibit both enzymes at micromolar concentrations. nih.gov
Table 1: HIV-1 Integrase Inhibitory Activity of this compound Derivatives
This table summarizes the in vitro inhibitory activities of selected pyranone derivatives against HIV-1 integrase.
| Compound Class | Specific Derivative | Inhibitory Activity (IC50) | Antiviral Activity (EC50) |
|---|---|---|---|
| 3-Hydroxyl-pyran-4-one-2-carboxamides (HPCARs) | HPCAR-28 | Low nanomolar range bg.ac.rs | Potent inhibition of HIV-1 replication bg.ac.rs |
| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-ones | Compound 7a | 1.18 µM nih.gov | Not specified |
HIV Reverse Transcriptase-Associated RNase H Inhibition
The ribonuclease H (RNase H) function of HIV reverse transcriptase (RT) is another crucial target for antiviral drug development, as it is responsible for degrading the RNA strand of RNA/DNA hybrids during reverse transcription. mdpi.comnih.gov The active site of RNase H contains a conserved motif of aspartate and glutamate (B1630785) residues (DEDD) that coordinates two essential divalent cations. nih.gov Inhibitors targeting this active site are a key area of research. nih.gov
Using a strategy of refining privileged structures, scientists developed a series of 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives as inhibitors of HIV-1 RT-associated RNase H. nih.gov Due to the similarities in the catalytic sites, these compounds were also tested for HIV-1 integrase inhibition, revealing dual activity for many derivatives. nih.gov For instance, compound 7a displayed comparable inhibitory potency against both RNase H (IC50 = 1.77 µM) and integrase (IC50 = 1.18 µM). nih.gov This dual inhibition is considered a highly effective strategy for discovering novel antiviral agents. nih.gov
Other studies have identified different scaffolds, such as 7-hydroxy-6-nitro-2H-chromen-2-one, as potent inhibitors of RNase H. csic.es These findings underscore the potential of developing compounds that can effectively shut down viral replication by targeting the RNase H activity of reverse transcriptase. csic.es
Table 2: HIV-1 RNase H Inhibitory Activity of Related Heterocyclic Derivatives
This table presents the inhibitory concentrations (IC50) of various compounds against the RNase H function of HIV-1 RT.
| Compound Class | Specific Derivative | RNase H Inhibition (IC50) |
|---|---|---|
| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-ones | Compound 7a | 1.77 µM nih.gov |
| 2-Hydroxy-1,4-naphthoquinone Mannich bases | Compound 1e | 3.1 µM mdpi.com |
| 2-Hydroxy-1,4-naphthoquinone Mannich bases | Compound 2k | 2.8 µM mdpi.com |
| 3-Hydroxyquinazoline-2,4(1H,3H)-diones | II-4 | 0.41 µM csic.es |
Neurological and Central Nervous System Modulations
Anticonvulsant Activity and Seizure Models (e.g., MES, scMet, scPTZ)
The therapeutic potential of this compound derivatives extends to the central nervous system, with studies demonstrating their anticonvulsant properties. nih.gov Researchers have synthesized and evaluated these compounds in established animal models of epilepsy. The maximal electroshock (MES) test is used to identify compounds that prevent the spread of seizures, while the subcutaneous Metrazol (scMet) or pentylenetetrazole (scPTZ) test helps identify agents that can raise the seizure threshold. nih.govnih.gov
In one study, thirteen 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized and tested for anticonvulsant activity. nih.gov The compound 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one (3f) was found to be protective in the MES screen. nih.gov Another derivative, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one (3i), was identified as the most active compound in the scMet test. nih.gov These findings indicate that the pyranone scaffold is a promising starting point for the development of new antiepileptic drugs. nih.govmerckmillipore.com
Table 3: Anticonvulsant Activity of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one Derivatives
This table shows the protective effects of selected pyranone derivatives in standard preclinical seizure models.
| Compound | MES Test Protection | scMet Test Activity |
|---|---|---|
| Compound 3f (2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one) | Protective nih.gov | Not specified |
| Compound 3e (2-chlorophenyl derivative) | Not protective nih.gov | Not specified |
| Compound 3i (3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one) | Not specified | Most active compound nih.gov |
Other Mechanistic Biological Activities
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the overactivation of this pathway is a key factor in the development of long-term diabetic complications. nih.govnih.gov Therefore, inhibiting aldose reductase (ALR2) is a major therapeutic strategy. openmedicinalchemistryjournal.com An important consideration in developing inhibitors is selectivity over the related enzyme aldehyde reductase (ALR1), which has a detoxification role in the body. nih.govopenmedicinalchemistryjournal.com
Derivatives of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid, a class of hydroxypyridinones structurally related to pyranones, have been designed as multifunctional aldose reductase inhibitors. nih.govresearchgate.net These compounds were synthesized and evaluated for their ability to inhibit ALR2. researchgate.net Several derivatives showed potent inhibitory activity. researchgate.net Molecular docking studies confirmed that these derivatives bind tightly to the active site of ALR2. researchgate.net Crucially, these compounds also demonstrated high selectivity for ALR2 over ALR1, which is desirable to minimize potential side effects. nih.govresearchgate.net
Table 4: Aldose Reductase Inhibitory Activity of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives
This table displays the enzyme inhibition activity (IC50) and selectivity of hydroxypyridinone derivatives against aldose reductase (ALR2) and aldehyde reductase (ALR1).
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1/ALR2) |
|---|---|---|---|
| 7a | 0.082 researchgate.net | >10 | >122 |
| 7c | 0.035 researchgate.net | >10 | >285 |
| 7d | 0.021 researchgate.net | >10 | >476 |
| 7g | 0.029 researchgate.net | >10 | >345 |
| 7i | 0.023 researchgate.net | >10 | >435 |
| 7k | 0.039 researchgate.net | >10 | >256 |
| 7l | 0.016 researchgate.net | >10 | >625 |
Tyrosinase Inhibition
Derivatives of this compound, particularly those based on the kojic acid scaffold, have been extensively investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. Modifications to the core structure have led to the development of potent tyrosinase inhibitors.
One area of research has focused on introducing different functional groups to the kojic acid backbone. For instance, a series of kojic acid derivatives linked to an amino pyridine (B92270) moiety were synthesized and evaluated. nih.gov In another study, kojic acid was linked to substituted thio-quinazolines, resulting in compounds with IC₅₀ values in the micromolar range. nih.gov Specifically, the derivative 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one demonstrated IC₅₀ values between 0.46 and 5.32 μM. nih.gov
The introduction of a triazole linker has also proven effective. A kojic acid-triazole based structure, 4-((1-((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one, and its derivatives all exhibited IC₅₀ values of 3.75 μM or less, which was more potent than kojic acid itself (IC₅₀ = 9.28 μM). nih.gov Furthermore, a compound with two coupled kojic acid units, (E)-6,6'-(ethene-1,2-diyl)bis(3-hydroxy-4H-pyran-4-one), was found to be approximately eight times more potent than kojic acid, with an IC₅₀ of 3.63 μM compared to 30.61 μM for kojic acid. nih.gov
Kinetic studies have revealed that these derivatives can act through different inhibitory mechanisms. For example, some of the kojic acid-triazole derivatives were found to be mixed-type inhibitors. nih.gov Ten amino acid derivatives of kojic acid were synthesized, with N-kojic-L-phenylalanyl kojiate being the most potent, having an IC50 value 1/380th that of kojic acid and exhibiting a noncompetitive inhibition mechanism. researchgate.net In contrast, another study on hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives found that a derivative with a 2,4-dihydroxy substituted cinnamic acid moiety was a competitive inhibitor. nih.gov
The following table summarizes the tyrosinase inhibitory activity of selected this compound derivatives.
| Compound/Derivative | IC₅₀ (μM) | Inhibition Type | Reference |
| Kojic acid | 30.61 | - | nih.gov |
| Kojic acid | 9.28 | - | nih.gov |
| Kojic acid | 16.69 | - | nih.gov |
| (E)-6,6'-(ethene-1,2-diyl)bis(3-hydroxy-4H-pyran-4-one) | 3.63 | - | nih.gov |
| Kojic acid-triazole derivatives | ≤ 3.75 | Mixed-type | nih.gov |
| 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one | 0.46–5.32 | - | nih.gov |
| N-kojic-L-phenylalanyl kojiate | ~0.044 (1/380th of kojic acid) | Noncompetitive | researchgate.net |
| 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative with 2,4-dihydroxy cinnamic acid moiety | 0.0089 | Competitive | nih.gov |
| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | 30 (monophenolase); 1290 (diphenolase) | Noncompetitive | researchgate.net |
Enzyme Inhibitory Profiles (e.g., elastases, chymotrypsin)
Preclinical research has identified certain 4-hydroxy-2H-pyran-2-one derivatives as inhibitors of serine proteases like elastase and chymotrypsin. These enzymes are implicated in various physiological and pathological processes.
Studies on substituted α-pyrones have demonstrated their potential as specific inhibitors of human leukocyte elastase (HLE). For example, 4-Hydroxy-6-undecyl-2H-pyran-2-one and related derivatives were found to be specific for HLE over other enzymes like α-chymotrypsin and porcine pancreatic elastase.
Further investigations into 4-hydroxy- and 4-methoxy-2-pyrones have provided more detailed insights into their structure-activity relationships. The 3-(1-oxoalkyl)-4-hydroxy-6-alkyl-2-pyrones were identified as being particularly effective against human sputum elastase. The most potent compound in this series was the octyl homologue, which exhibited a Ki of 4.6 microM. The mechanism of inhibition was observed to be dependent on the substitution pattern, varying from noncompetitive to mixed-type to uncompetitive. It was proposed that the 4-hydroxy-2-pyrone moiety binds to the S4 subsite of the enzyme.
The following table presents the inhibitory constants (Ki) for selected 4-hydroxy-2-pyrone derivatives against human sputum elastase.
| Compound/Derivative | Target Enzyme | Ki (μM) | Reference |
| 3-(1-oxooctyl)-4-hydroxy-6-octyl-2-pyrone | Human Sputum Elastase | 4.6 |
Antioxidant Effects and Oxidative Stress Modulation
The antioxidant properties of this compound derivatives have been a subject of significant research, with studies focusing on their ability to scavenge free radicals and modulate oxidative stress.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a notable derivative formed during the Maillard reaction that exhibits considerable antioxidant activity. nih.gov The antioxidant capacity of DDMP is largely attributed to its unstable enol structure, with the hydroxyl group at the olefin position playing a crucial role. nih.gov Protecting the free hydroxyl groups of DDMP has been shown to decrease its reducing abilities. nih.gov Specifically, the 5-hydroxyl group is considered a key hydrogen donor, contributing significantly to its radical scavenging activity. nih.gov
In assays using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals, DDMP demonstrated potent scavenging activity. nih.gov At a concentration of 17.5 μM, DDMP showed an 81.1% scavenging of ABTS radicals, which was superior to the synthetic antioxidant butylated hydroxytoluene (BHT) at the same concentration. nih.gov In the DPPH assay, DDMP at 350 μM exhibited a 90.7% scavenging activity, comparable to BHT. nih.gov
Kojic acid and its esters are another class of this compound derivatives with documented antioxidant and radical scavenging properties, which are believed to contribute to the prevention of wrinkles and the aging process. researchgate.net For example, a 3,4-methylenedioxy cinnamic acid ester of kojic acid was found to inhibit lipid peroxidation in HaCaT keratinocytes by approximately 47% more than the control. researchgate.net
The table below summarizes the antioxidant activity of selected derivatives.
| Compound/Derivative | Assay | Activity | Concentration | Reference |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS | 81.1% scavenging | 17.5 μM | nih.gov |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH | 90.7% scavenging | 350 μM | nih.gov |
| 3,4-methylenedioxy cinnamic acid ester of kojic acid | Lipid Peroxidation Inhibition | ~47% higher than control | - | researchgate.net |
| 4H-pyran derivatives (4g, 4j) | DPPH | High scavenging potency | - | nih.gov |
DNA Gyrase Inhibition
While benzopyrone structures, such as coumarins, are known to inhibit the ATPase activity of the DNA gyrase B subunit, no specific preclinical research data for this compound derivatives targeting DNA gyrase could be identified in the provided search results. mdpi.comresearchgate.net Research has focused on other heterocyclic scaffolds like pyrazole (B372694) and benzofuran-pyrazole hybrids as DNA gyrase inhibitors. nih.govnih.gov
Anaphylatoxin Receptor Antagonism
No preclinical research findings specifically investigating the anaphylatoxin receptor antagonism of this compound derivatives were found in the provided search results. The available literature on small molecule C5a receptor antagonists focuses on different chemical scaffolds. nih.govnih.gov
Protein CYP2H Substrate Recognition
There were no preclinical studies identified in the provided search results that specifically examined the interaction of this compound derivatives as substrates for Protein CYP2H.
Platelet Aggregation Inhibition
Some pyran derivatives have shown potential as inhibitors of platelet aggregation. A study on N,N-disubstituted 4-amino-3-phenyl-2H,5H- researchgate.netbenzothiopyrano [4,3-b]pyran-2-ones reported strong antiplatelet activity in vitro, with some compounds being superior to acetylsalicylic acid. nih.gov
The following table highlights a class of pyran derivatives with notable platelet aggregation inhibitory effects.
| Compound Class | Activity | Reference |
| N,N-disubstituted 4-amino-3-phenyl-2H,5H- researchgate.netbenzothiopyrano [4,3-b]pyran-2-ones | Strong in vitro platelet antiaggregating activity | nih.gov |
Kidney Function Stimulation
Preclinical research specifically investigating the direct kidney function stimulating effects of this compound derivatives is limited. However, the broader class of pyranone compounds has been studied for various biological activities, some of which may have indirect implications for renal health. For instance, the antioxidant properties of certain pyran derivatives could theoretically contribute to nephroprotection by mitigating oxidative stress, a known factor in the pathophysiology of various kidney diseases. nih.gov
Studies on other heterocyclic compounds have demonstrated that targeting oxidative stress and inflammation can be a viable strategy for protecting the kidneys. nih.gov While direct evidence is currently lacking for this compound derivatives, the general nephroprotective potential of compounds with similar structural features warrants future investigation. Such research would need to employ specific preclinical models of kidney injury to evaluate any direct or indirect effects on renal function.
DNA Binding Agent Research
The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. While specific studies on the DNA binding properties of this compound derivatives are not extensively reported, research on related pyranone structures suggests potential mechanisms of interaction.
Some studies have investigated the DNA binding capabilities of pyranone derivatives, revealing that these compounds can interact with DNA-dependent protein kinases. acs.org For instance, structure-activity relationship (SAR) studies on a series of pyran-4-ones and thiopyran-4-ones have demonstrated inhibitory activity against DNA-dependent protein kinase (DNA-PK). acs.org The 6-position of the pyranone ring was identified as a key site for substitution, while the 3- and 5-positions were found to be less tolerant of modifications. acs.org
Furthermore, the broader class of 4H-pyran derivatives has been noted for its potential to bind to the minor groove of DNA. This type of interaction is a known mechanism for various DNA-targeted drugs. While this does not directly implicate this compound, it provides a rationale for exploring its derivatives as potential DNA binding agents. The interaction of small molecules with DNA can occur through various non-covalent modes, including intercalation, groove binding, and electrostatic interactions. mdpi.com Spectroscopic techniques and molecular docking are common methods used to elucidate these binding modes. mdpi.comnih.gov
Table 1: DNA Binding Research on Related Pyranone Derivatives
| Compound Class | Key Findings | Reference |
|---|---|---|
| Pyran-4-ones | Inhibition of DNA-dependent protein kinase (DNA-PK). | acs.org |
| Thiopyran-4-ones | Inhibition of DNA-dependent protein kinase (DNA-PK). | acs.org |
| 4H-Pyran analogues | Potential to bind to the minor groove of DNA. |
Antitubulin Mechanism Studies
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, making them an attractive target for anticancer drug development. Agents that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis.
While direct preclinical studies on the antitubulin activity of this compound derivatives are scarce, the pyran scaffold is present in some compounds investigated for their effects on tubulin. The design and synthesis of various heterocyclic compounds as tubulin polymerization inhibitors is an active area of research. nih.govnih.govnih.govresearchgate.netmdpi.com
Structure-activity relationship (SAR) studies on different classes of compounds, such as triazolopyrimidines and pyrrole (B145914) derivatives, have identified key structural features necessary for potent tubulin inhibition. nih.govnih.gov These studies often involve evaluating the compounds' ability to inhibit tubulin polymerization in vitro and their cytotoxic effects on cancer cell lines. Molecular docking studies are also frequently employed to predict the binding mode of these compounds to the colchicine (B1669291) binding site on β-tubulin. researchgate.net
Although specific data for this compound derivatives is not available, the established role of other pyran-containing structures in targeting tubulin suggests that this class of compounds could be a starting point for the design of novel antitubulin agents. Future research would be necessary to synthesize and evaluate derivatives of this compound for their potential to inhibit tubulin polymerization and exert anticancer effects.
Table 2: Antitubulin Activity of Related Compound Classes
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Triazolopyrimidines | Promotion of tubulin polymerization, inhibition of vinca (B1221190) alkaloid binding. | Lead compounds showed potent in vivo tumor growth inhibition. | nih.gov |
| Arylthioindoles | Inhibition of tubulin polymerization by binding to the colchicine site. | More potent than some established anticancer agents. | nih.gov |
| Pyrrole derivatives | Inhibition of tubulin polymerization. | Potent inhibition of cancer cell growth. | nih.gov |
| Pyrazoline derivatives | Inhibition of tubulin polymerization. | Top hit compound showed potent anti-proliferation activity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Hydroxy-2H-pyran-4(3H)-one, and what reaction conditions are critical for optimizing yields?
- Methodological Answer : The synthesis typically involves cyclization or oxidation reactions. For example, derivatives of pyran-4-one can be synthesized via Claisen-Schmidt condensation using aldehydes and ketones under acidic or basic conditions. A key step involves the use of SOCl₂ for activating carboxylic acid precursors, followed by Zn/HCl reduction to stabilize intermediates (Scheme 1 in ). Temperature control (e.g., 70°C) and solvent selection (dioxane/water mixtures) are critical for regioselectivity and yield optimization . Structural analogs like 3-Hydroxy-4-pyrone have been prepared via similar cyclization methods, highlighting the importance of pH and catalyst selection for ring closure .
Table 1 : Key Reaction Parameters for Pyran-4-one Synthesis
| Step | Reagents/Conditions | Purpose | Yield Optimization Factors |
|---|---|---|---|
| 1 | SOCl₂, room temperature | Carboxylic acid activation | Reaction time (1–2 h) |
| 2 | Zn/HCl, 70°C | Intermediate reduction | Stoichiometric Zn excess |
| 3 | Aldehyde, DABCO, dioxane/H₂O | Cyclization | Solvent ratio (1:1) and temperature (50°C) |
Q. What structural features of this compound influence its stability in aqueous solutions?
- Methodological Answer : The compound’s stability is governed by its keto-enol tautomerism and substituent effects. X-ray crystallography of analogs (e.g., 5-Hydroxy-2-methyl-4H-pyran-4-one) reveals that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen stabilizes the enol form (). Substituents like methyl groups at the 2-position reduce steric strain, enhancing thermal stability. Stability studies using quantitative structure-property relationship (QSPR) models show log values ranging from 5.43 to 6.48 for derivatives, with electron-withdrawing groups (e.g., iodomethyl) decreasing stability ( ) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., Acta Crystallographica reports in and ).
- NMR spectroscopy : Distinguishes keto/enol forms via chemical shifts (δ 9–10 ppm for enolic protons).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for detecting [M+H]⁺ ions).
- UV-Vis spectroscopy : Monitors conjugation effects (λmax ~270 nm for enolates).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for pyran-4-one derivatives?
- Methodological Answer : Contradictions often arise from varying experimental conditions (pH, solvent polarity). For example, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one shows a log value of 5.97 in QSPR models ( ), but discrepancies may occur due to solvent interactions. To reconcile
Perform controlled stability studies under standardized conditions (e.g., buffered aqueous solutions at pH 7.4).
Use computational tools (e.g., Gaussian for DFT calculations) to model tautomeric equilibria.
Validate with tandem HPLC-MS to quantify degradation products .
Q. What strategies optimize the regioselectivity of substitution reactions in pyran-4-one derivatives for medicinal chemistry applications?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution : The 3-position is more reactive due to electron-donating hydroxyl groups.
- Catalytic methods : Pd-catalyzed C–H functionalization at the 6-position (e.g., ’s aldehyde coupling step).
- Protecting groups : Use of tert-butyldiphenylsilyl (TBDPS) ethers to block hydroxyl groups during synthesis ().
Q. How do computational models predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking and QSAR models correlate structural features (e.g., logP, H-bond donors) with bioactivity. For instance:
-
Antioxidant activity : Derivatives with 2-hydroxymethyl groups (e.g., kojic acid, ) show enhanced radical scavenging due to increased H-bond donor capacity.
-
Enzyme inhibition : Pyran-4-ones with bulky substituents exhibit higher affinity for tyrosinase active sites (docking scores <−7.0 kcal/mol) .
Table 2 : Key QSAR Parameters for Bioactivity Prediction
Parameter Role in Bioactivity Example Value logP Lipophilicity 0.85–1.20 H-bond donors Target binding 2–3 Polar surface area Membrane permeability 50–70 Ų
Q. What experimental designs address challenges in synthesizing enantiomerically pure pyran-4-one derivatives?
- Methodological Answer : Chirality can be introduced via asymmetric catalysis or chiral auxiliaries. For example:
- Chiral pool synthesis : Use (R)-2-methyl-2H-pyran-4(3H)-one () as a starting material for diastereomeric resolutions.
- Enzymatic methods : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., CAL-B for acyl transfer reactions).
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak AD-H.
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
